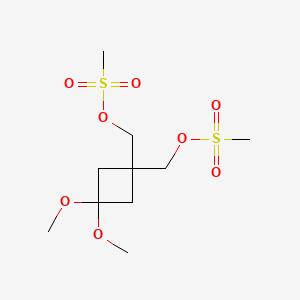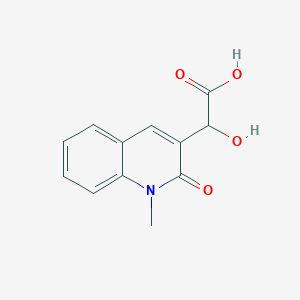
Icosa-5,8,11,14-tetraenoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icosa-5,8,11,14-tetraenoyl chloride: is a chemical compound with the molecular formula C20H31ClO . It is an acyl chloride derivative of icosa-5,8,11,14-tetraenoic acid, which is a polyunsaturated fatty acid. This compound is characterized by the presence of multiple double bonds and a reactive acyl chloride group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Icosa-5,8,11,14-tetraenoyl chloride can be synthesized from icosa-5,8,11,14-tetraenoic acid through a reaction with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Icosa-5,8,11,14-tetraenoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Addition Reactions: The multiple double bonds in the compound can participate in addition reactions with electrophiles such as halogens and hydrogen halides.
Oxidation and Reduction Reactions: The double bonds can be oxidized to form epoxides or reduced to form saturated derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Electrophiles: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HCl, HBr).
Oxidizing Agents: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reducing Agents: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) for hydrogenation.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through substitution reactions with nucleophiles.
Halogenated Derivatives: Formed through addition reactions with halogens and hydrogen halides.
Epoxides and Saturated Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Icosa-5,8,11,14-tetraenoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of lipid metabolism and the synthesis of biologically active lipids.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of icosa-5,8,11,14-tetraenoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The multiple double bonds in the compound also allow it to participate in addition and oxidation reactions, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
Icosa-5,8,11,14-tetraenoic acid: The parent compound from which icosa-5,8,11,14-tetraenoyl chloride is derived.
Arachidonic Acid: A polyunsaturated fatty acid with similar structural features but lacking the acyl chloride group.
Eicosapentaenoic Acid: Another polyunsaturated fatty acid with multiple double bonds.
Uniqueness: this compound is unique due to the presence of the reactive acyl chloride group, which allows it to undergo a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds that lack this functional group .
Properties
Molecular Formula |
C20H31ClO |
|---|---|
Molecular Weight |
322.9 g/mol |
IUPAC Name |
icosa-5,8,11,14-tetraenoyl chloride |
InChI |
InChI=1S/C20H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3 |
InChI Key |
NTBLHFFUSJRJQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzo[d]thiazol-2-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B14873039.png)




![(3,4-Dimethoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B14873073.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B14873079.png)


![7'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14873093.png)

